![molecular formula C8H15N B1526887 1-氮杂螺[3.5]壬烷 CAS No. 13374-55-5](/img/structure/B1526887.png)
1-氮杂螺[3.5]壬烷
描述
1-Azaspiro[3.5]nonane is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Azaspiro[3.5]nonane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Azaspiro[3.5]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azaspiro[3.5]nonane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1-氮杂螺[3.5]壬烷:科学研究应用的全面分析: 1-氮杂螺[3.5]壬烷是一种用途广泛的化合物,在科学研究中具有广泛的应用。以下是重点介绍跨越多个领域的独特应用的详细部分。
药物化学
1-氮杂螺[3.5]壬烷衍生物已被提议作为药物化学中普遍存在的吗啉的宝贵结构替代品,为开发新的治疗剂提供了潜力 .
有机合成
该化合物是合成复杂螺环结构的关键中间体,这种结构在天然产物和药物中很常见 . 它在不对称合成和多米诺式自由基双环化过程中的应用突出了其在构建复杂分子结构中的重要性 .
生物碱合成
在生物碱合成领域,1-氮杂螺[3.5]壬烷是构建头孢霉素生物碱中发现的复杂螺环吡咯烷骨架不可或缺的一部分,由于其治疗潜力而受到关注 .
碳水化合物化学
该化合物也应用于碳水化合物化学,它有助于形成与碳水化合物骨架融合的螺杂环,利用自由基化学来创建新结构 .
氧杂环丁烷稠合化合物
一个值得注意的应用是在螺环氧杂环丁烷稠合苯并咪唑的合成中,其中1-氮杂螺[3.5]壬烷衍生物促进氧化环化以生成环稠合苯并咪唑化合物 .
氮氧自由基合成
从相关前体合成吡咯烷氮氧自由基涉及1-氮杂螺[3.5]壬烷衍生物,展示了其在生产用于各种应用的稳定氮氧自由基中的作用 .
镇痛药开发
在药理学中,已经合成并评估了1-氮杂螺[3.5]壬烷的衍生物的镇痛活性,证明了该化合物在疼痛管理治疗中的潜力 .
每个应用都证明了该化合物的多功能性和在多个学科推动科学研究的意义。以上部分提供了对1-氮杂螺[3.5]壬烷在当代科学工作中发挥的多种作用的概览。
有关每个应用的更多详细信息,请参阅提供的参考文献。
MDPI - 合成螺环氧杂环丁烷稠合苯并咪唑 RSC - 螺环吡咯烷的模块化和发散方法 Springer - 通过自由基化学制备碳水化合物螺杂环 RSC - 1-取代的2-氮杂螺[3.3]庚烷的不对称合成 ACS - 分子内普林斯环化/施密特反应的开发 Academia - 通过多米诺式自由基双环化实现的1-氮杂螺[4.4]壬烷衍生物的合成 Beilstein Journals - 通过分子内1,3合成1-氮杂螺[4.4]壬烷-1-氧基 [Springer - N-(1-芳基-3-氧代-2-氮杂螺[3.5] 的合成和镇痛活性
作用机制
Target of Action
Similar spirocyclic compounds have been reported to inhibit fatty acid amide hydrolase (faah) . FAAH is an enzyme that breaks down endocannabinoids, which are involved in pain sensation, mood, and memory .
Mode of Action
It’s worth noting that similar spirocyclic compounds have been found to inhibit faah, potentially increasing the levels of endocannabinoids .
Biochemical Pathways
If it does inhibit faah like its spirocyclic counterparts, it could impact the endocannabinoid system, affecting pain sensation, mood, and memory .
Result of Action
If it acts similarly to other spirocyclic compounds, it may increase endocannabinoid levels, potentially affecting pain sensation, mood, and memory .
生化分析
Biochemical Properties
1-Azaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide, which is an endogenous cannabinoid neurotransmitter. By inhibiting FAAH, 1-Azaspiro[3.5]nonane increases the levels of anandamide, thereby modulating cannabinoid receptor activity and influencing various physiological processes . The interaction between 1-Azaspiro[3.5]nonane and FAAH is characterized by high potency and selectivity, making it a valuable tool for studying the endocannabinoid system.
Cellular Effects
1-Azaspiro[3.5]nonane has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of endocannabinoids. The increased levels of anandamide resulting from FAAH inhibition can activate cannabinoid receptors, leading to downstream effects on cell function. These effects include alterations in neurotransmitter release, immune cell function, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 1-Azaspiro[3.5]nonane involves its binding to the active site of FAAH, where it acts as a competitive inhibitor. This binding prevents the enzyme from hydrolyzing fatty acid amides, leading to an accumulation of these signaling molecules. The inhibition of FAAH by 1-Azaspiro[3.5]nonane is characterized by a high affinity and specificity, which is crucial for its effectiveness in modulating the endocannabinoid system . Additionally, the compound may interact with other biomolecules, such as transporters and receptors, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Azaspiro[3.5]nonane have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the sustained inhibition of FAAH by 1-Azaspiro[3.5]nonane can lead to prolonged elevations in endocannabinoid levels, resulting in persistent modulation of cellular functions . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types being studied.
Dosage Effects in Animal Models
The effects of 1-Azaspiro[3.5]nonane in animal models have been found to vary with different dosages. At lower doses, the compound effectively inhibits FAAH and increases endocannabinoid levels without causing significant adverse effects. At higher doses, 1-Azaspiro[3.5]nonane can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
1-Azaspiro[3.5]nonane is involved in metabolic pathways related to the endocannabinoid system. The compound interacts with FAAH, leading to the inhibition of fatty acid amide hydrolysis and the subsequent accumulation of endocannabinoids. These elevated levels of endocannabinoids can influence various metabolic processes, including lipid metabolism and energy homeostasis
Transport and Distribution
Within cells and tissues, 1-Azaspiro[3.5]nonane is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on FAAH . The distribution of 1-Azaspiro[3.5]nonane can vary depending on the tissue type and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of 1-Azaspiro[3.5]nonane is influenced by its interactions with targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with FAAH and other biomolecules. The precise localization of 1-Azaspiro[3.5]nonane can impact its activity and function, as well as its ability to modulate cellular processes .
属性
IUPAC Name |
1-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVCZOLYJIKPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13374-55-5 | |
| Record name | 1-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to obtain 1-Azaspiro[3.5]nonane derivatives?
A1: Recent research highlights the use of photoirradiation as a key method for synthesizing 1-Azaspiro[3.5]nonane derivatives. Specifically, exposing 2-(N-alkylamino)cyclohex-2-enones to UV light yields N-alkyl-1-azaspiro[3.5]nonane-2,5-diones. [] This method has proven effective, although the yields have been moderate. Further research explores the use of 2-[N-acyl-N-(2-propenyl) amino] cyclohex-2-enones as starting materials, leading to the formation of 9-acyl-9-azatricyclo [5.2.1.01.6] decan-2-ones as the major products. Interestingly, 1-Azaspiro[3.5]nonane-2,5-diones were also isolated as minor products in some instances. []
Q2: Is there structural confirmation for these synthesized compounds?
A2: Yes, structural characterization is crucial for confirming the identity of synthesized compounds. Researchers utilized X-ray crystallography to determine the structure of a synthesized N-alkyl-1-azaspiro[3.5]nonane-2,5-dione derivative. [] This technique provides detailed three-dimensional structural information, offering valuable insights into the compound's geometry and bonding.
Q3: Are there any studies on enantioselective synthesis of these compounds?
A3: Yes, researchers have investigated the enantioselective synthesis of β-lactam derivatives, structurally related to 1-Azaspiro[3.5]nonane. By using a chiral host molecule and employing inclusion crystal formation with 2-(N-acyl-N-alkylamino)cyclohex-2-enones, they successfully synthesized optically active N-alkyl-1-azaspiro[3.5]-nonane-2,5-diones. [] This approach opens possibilities for developing stereoselective synthetic routes for specific isomers of 1-Azaspiro[3.5]nonane derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



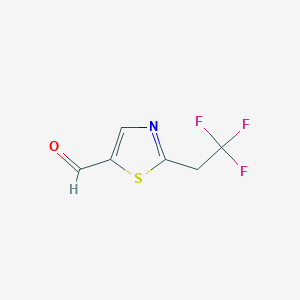
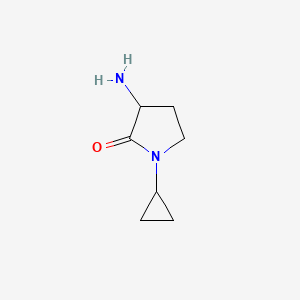
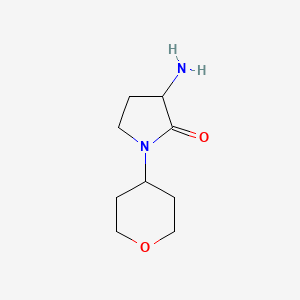
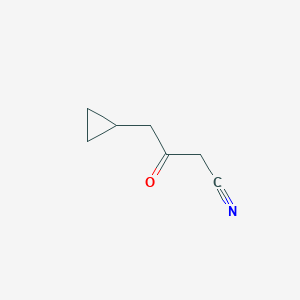

![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)
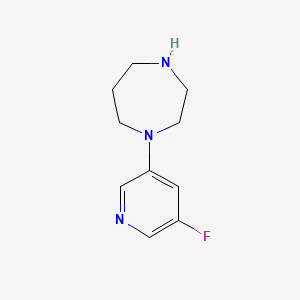

![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine](/img/structure/B1526822.png)
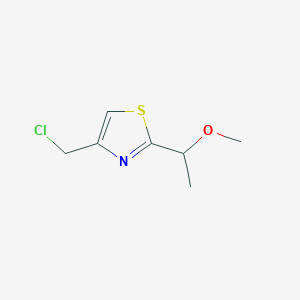
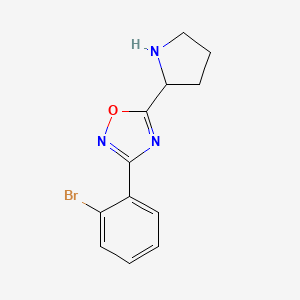
![2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid](/img/structure/B1526826.png)
![4-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1526827.png)
